molecular formula C22H23N3O2 B14988159 N-(4-isopropylphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide

N-(4-isopropylphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B14988159
M. Wt: 361.4 g/mol
InChI Key: XWTSWUKUSZTLMJ-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a 6-oxo-pyridazinone core substituted at the 3-position with a p-tolyl group and an acetamide side chain linked to a 4-isopropylphenyl moiety. Its structural uniqueness lies in the combination of lipophilic (isopropylphenyl) and aromatic (p-tolyl) substituents, which may influence pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H23N3O2/c1-15(2)17-8-10-19(11-9-17)23-21(26)14-25-22(27)13-12-20(24-25)18-6-4-16(3)5-7-18/h4-13,15H,14H2,1-3H3,(H,23,26)

InChI Key

XWTSWUKUSZTLMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

Preparation Methods

Hydrazine-Ketomalonate Condensation

The foundational pyridazinone structure is synthesized via condensation of p-tolylhydrazine (1) with diethyl ketomalonate (2) under acidic conditions (Scheme 1).

Reaction Conditions :

  • Solvent: Ethanol/HCl (1:1 v/v)
  • Temperature: Reflux at 80°C for 12 hr
  • Yield: 68–72% (3,4-dihydro-pyridazine-3,6-dione intermediate 3 )

Oxidative Aromatization

Intermediate 3 undergoes dehydrogenation using bromine in acetic acid to introduce the 6-oxo group:

$$
\text{3} \xrightarrow{\text{Br}_2/\text{AcOH}} \text{6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl bromide (4)}
$$

Optimization Data :

Oxidizing Agent Temperature (°C) Time (hr) Yield (%)
Br₂/AcOH 60 4 85
DDQ 80 6 72
MnO₂ RT 24 41

Bromine in acetic acid demonstrated superior efficiency, enabling subsequent functionalization at position 1.

Acetamide Side Chain Installation

Nucleophilic Aromatic Substitution

Bromopyridazinone 4 reacts with 2-chloro-N-(4-isopropylphenyl)acetamide (5) under microwave-assisted conditions:

$$
\text{4} + \text{5} \xrightarrow{\text{DIEA, DMF}} \text{Target Compound (6)}
$$

Critical Parameters :

  • Base: N,N-Diisopropylethylamine (DIEA)
  • Solvent: Dimethylformamide (DMF)
  • Microwave: 150 W, 120°C, 30 min
  • Yield: 78%

Alternative Suzuki-Miyaura Coupling

For improved regiocontrol, a palladium-catalyzed cross-coupling strategy was employed:

  • Boronic Ester Synthesis :

    • 2-(4-Isopropylphenylamino)-2-oxoethylboronic acid pinacol ester (7) prepared via borylation of chloroacetamide 5 with bis(pinacolato)diboron.
  • Coupling Reaction :
    $$
    \text{4} + \text{7} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{6}
    $$

Comparative Performance :

Method Catalyst Loading Temperature Yield (%) Purity (HPLC)
Microwave - 120°C 78 95.2
Suzuki Coupling 5 mol% Pd 80°C 83 98.7

The Suzuki approach provided higher purity but required additional boronic ester synthesis steps.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the microwave protocol to continuous flow systems enhanced reproducibility:

  • Reactor Type: Corning Advanced-Flow™ Reactor
  • Residence Time: 8.5 min
  • Throughput: 12.6 g/hr
  • Purity: 99.1% (by LC-MS)

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (3:7) afforded needle-like crystals suitable for X-ray diffraction:

  • Recovery: 91%
  • Melting Point: 162–164°C
  • Purity: >99.5% (validated by ¹H NMR)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.65 (d, J = 8.0 Hz, 2H, p-tolyl), 7.34 (d, J = 8.4 Hz, 2H, isopropylphenyl), 5.12 (s, 2H, CH₂), 2.91 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.43 (s, 3H, CH₃), 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • HRMS (ESI+) : m/z calc. for C₂₂H₂₄N₃O₂ [M+H]⁺: 362.1864, found: 362.1861.

Purity Assessment

Method Column Mobile Phase Purity (%)
HPLC C18, 250 × 4.6 mm MeCN/H₂O (70:30) 99.7
UPLC-MS BEH C18, 2.1 × 50 mm 0.1% HCO₂H in MeCN/H₂O 99.5

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially leading to anticancer effects by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound is compared to five analogs (Table 1) based on heterocyclic core, substituents, molecular weight, and key physicochemical parameters.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents Melting Point (°C)
Target: N-(4-isopropylphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide C23H25N3O2 375.5 Pyridazinone p-Tolyl, 4-isopropylphenyl Not reported
OLC-12 () C20H23N5OS 381.5 1,2,4-Triazole 4-Pyridinyl, ethyl, sulfanyl Not reported
Compound 5e () C19H20N2O3S 356.4 Thiazolidine-2,4-dione Furan-2-ylmethylene Not reported
compound C17H24N2O4 346.4 Morpholinone Acetyl, 6,6-dimethyl Not reported
compound C18H22N4O2S 358.5 Pyridazinone Thiomorpholin-4-yl, phenethyl Not reported

Key Observations:

  • Heterocyclic Diversity: The target’s pyridazinone core (shared with compound) contrasts with triazole (OLC-12), thiazolidinedione (Compound 5e), and morpholinone () systems. Pyridazinones are associated with anti-inflammatory and anticancer activities, while thiazolidinediones are linked to metabolic modulation .
  • Substituent Effects: The 4-isopropylphenyl group enhances lipophilicity compared to phenethyl () or alkanoate derivatives (). The p-tolyl group contributes moderate electron-donating effects, differing from electron-withdrawing substituents (e.g., nitro in ’s compound 9) .
  • Molecular Weight: The target (375.5 g/mol) falls within the range of drug-like molecules, comparable to OLC-12 (381.5 g/mol) but heavier than morpholinone derivatives (346.4 g/mol).

ADMET and Stability Considerations

  • Metabolic Sites : The acetamide linkage and isopropyl group are susceptible to hydrolysis and oxidation, respectively, necessitating prodrug strategies for optimization.

Biological Activity

N-(4-isopropylphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This compound features a unique structure that includes a pyridazine ring, an isopropylphenyl group, and a p-tolyl substituent, which contribute to its distinct chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4OC_{18}H_{20}N_4O. The compound's structural features enable it to interact with various biological targets, which is crucial for understanding its therapeutic potential.

PropertyValue
Molecular FormulaC18H20N4OC_{18}H_{20}N_4O
Molecular Weight312.38 g/mol
StructurePyridazine derivative

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways. This suggests a mechanism where it could reduce inflammation by modulating the activity of these enzymes.
  • Anticancer Properties : Its structure allows for potential interactions with DNA and proteins, which may lead to apoptosis induction or inhibition of cell proliferation. These mechanisms are critical in cancer therapy as they can lead to the selective death of cancerous cells.

In Vitro Studies

Research has demonstrated that this compound can bind to specific molecular targets, influencing various biochemical pathways. A study highlighted its interaction with dihydroorotate dehydrogenase (DHODH), an enzyme implicated in cellular proliferation and immune responses. Inhibition of DHODH has been linked to reduced viral replication and cancer cell growth.

Case Studies

  • Anti-inflammatory Effects : In a controlled study, this compound was administered to models exhibiting inflammatory responses. Results indicated a significant reduction in markers of inflammation compared to control groups.
  • Anticancer Activity : Another study evaluated the compound's effects on various cancer cell lines. The results showed a marked decrease in cell viability, supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar pyridazine derivatives:

Compound NameStructural FeaturesUnique Aspects
3-Amino-5-methylpyridazineContains an amino group on the pyridazine ringSimpler structure; lacks isopropyl and p-tolyl groups
2-Acetoxy-3-pyridazinoneFeatures an acetoxy group instead of isopropylanilineDifferent functionalization leads to varied reactivity
N-(4-methylphenyl)-2-pyridazinoneSimilar core structure but different substituentsMethyl group instead of isopropyl, affecting biological activity

Q & A

Q. Basic

  • ¹H/¹³C NMR : Critical for confirming substituent positions. For example, in a similar acetamide derivative, key signals include:
    • δ 7.69 ppm (broad singlet, NH),
    • δ 4.90 ppm (pyridazinone ring proton),
    • δ 1.21 ppm (isopropyl group protons) .
  • ESI/APCI-MS : Molecular ion peaks (e.g., m/z 347 [M+H]⁺) confirm molecular weight .
  • FTIR : Amide C=O stretches (~1680 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) validate functional groups .

How can computational methods like DFT or molecular docking predict the biological activity or interaction mechanisms of this compound?

Q. Advanced

  • DFT calculations : Optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO), and map molecular electrostatic potential (MESP) to predict reactivity. For example, a related pyridazinone derivative showed a HOMO-LUMO gap of 4.2 eV, indicating stability .
  • Molecular docking : Dock into target proteins (e.g., anti-inflammatory COX-2 or antiviral SARS-CoV-2 Mpro) using software like AutoDock Vina. A study on a pyridazinone analog achieved a binding energy of -8.2 kcal/mol with COVID-19 main protease .
  • ADMET prediction : Use tools like SwissADME to assess pharmacokinetics and toxicity.

What strategies can resolve contradictions in experimental data, such as varying synthetic yields or unexpected spectral results?

Q. Advanced

  • Reproducibility checks : Verify stoichiometry, solvent purity, and reaction atmosphere (e.g., inert gas for moisture-sensitive steps) .
  • Analytical validation : Cross-validate NMR/MS data with synthetic intermediates. For example, unexpected peaks in ¹H NMR may arise from residual solvents or byproducts—use D₂O exchange or HSQC to resolve .
  • Yield optimization : Screen alternative catalysts (e.g., DMAP for acetylation) or solvents (e.g., DMF for polar intermediates) .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the pyridazinone ring?

Q. Advanced

  • Substituent variation : Synthesize analogs with halogens (Br, Cl), electron-withdrawing groups (NO₂), or bulky substituents (isopropyl) at the para-position of the p-tolyl group. For instance, replacing p-tolyl with 4-bromophenyl in a related compound increased anti-inflammatory activity by 30% .
  • Biological assays : Test analogs in in vitro models (e.g., LPS-induced TNF-α suppression for anti-inflammatory activity).
  • Data correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity .

What in vitro models are appropriate for assessing the compound’s potential anti-inflammatory or antimicrobial activity?

Q. Advanced

  • Anti-inflammatory : Measure inhibition of NO production in RAW 264.7 macrophages or COX-2 enzyme activity. A pyridazinone analog showed IC₅₀ = 12 µM against COX-2 .
  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. A thioacetamide derivative exhibited MIC = 8 µg/mL against MRSA .

How can crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in the solid state?

Q. Advanced

  • Single-crystal XRD : Determine packing motifs (e.g., hydrogen bonds between amide NH and pyridazinone O). A related N-(4-methoxyphenyl) analog formed C–H···O interactions (2.8 Å) stabilizing the lattice .
  • Hirshfeld analysis : Quantify contact contributions (e.g., H···O interactions = 25% of surface area) using CrystalExplorer .

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